(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C19H24N2O5S2. This compound is known for its unique structure, which includes a diethoxyphenyl group and a thienylsulfonyl piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common synthetic route starts with the preparation of the diethoxyphenyl intermediate, which is then reacted with a thienylsulfonyl piperazine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, ranging from -10°C to 100°C, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its use in the production of antioxidants and UV absorbers.
2,4-Disubstituted arylthiazoles: Studied for their trypanocidal activity and potential as therapeutic agents.
Uniqueness
(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its combination of a diethoxyphenyl group and a thienylsulfonyl piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2,4-diethoxyphenyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-25-15-7-8-16(17(14-15)26-4-2)19(22)20-9-11-21(12-10-20)28(23,24)18-6-5-13-27-18/h5-8,13-14H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVYOKJZMQLSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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